Product packaging for LYC-31138(Cat. No.:CAS No. 1381806-47-8)

LYC-31138

Cat. No.: B608751
CAS No.: 1381806-47-8
M. Wt: 447.43
InChI Key: IOAHPDCNBBWRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LYC-31138 is a small compound modulator of the mitochondrial F1F0-ATP synthase (complex V) . Research indicates that its mechanism of action involves significantly decreasing M2 glutamate and increasing M4 glutamate, impacting cellular metabolic pathways . In immunological studies, this compound has been shown to improve survival and limit disease severity in murine models of graft-versus-host disease (GVHD) by targeting alloreactive T-cells . The compound acts by increasing the cellular reactive oxygen species (ROS) burden, which promotes the specific cell death of pathogenic, alloreactive T-cells . This makes it a valuable tool for investigating immunometabolism, particularly the role of T-cell metabolism in GVHD and the interplay between metabolic checkpoints like PD-1 and subsequent metabolic susceptibility . The molecular formula of this compound is C22H21F4N5O, and its CAS Number is 1381806-47-8 . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1381806-47-8

Molecular Formula

C22H21F4N5O

Molecular Weight

447.43

IUPAC Name

N-[[(1,1-Dimethylethyl)imino][[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]methyl]-4-(trifluoromethyl)-benzamide

InChI

InChI=1S/C22H21F4N5O/c1-21(2,3)29-20(28-19(32)14-4-8-15(9-5-14)22(24,25)26)27-18-12-17(30-31-18)13-6-10-16(23)11-7-13/h4-12H,1-3H3,(H3,27,28,29,30,31,32)

InChI Key

IOAHPDCNBBWRSV-UHFFFAOYSA-N

SMILES

O=C(N/C(NC1=NNC(C2=CC=C(F)C=C2)=C1)=N\C(C)(C)C)C3=CC=C(C(F)(F)F)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LYC-31138;  LYC 31138;  LYC31138; 

Origin of Product

United States

Detailed Research Findings on Lyc 31138

Chemical Identification and Nomenclature of this compound

This compound is a synthetic small molecule. Its chemical name is N-[[(1,1-Dimethylethyl)imino][[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]methyl]-4-(trifluoromethyl)-benzamide. hodoodo.com It has a molecular weight of approximately 447.430 g/mol and an exact mass of 447.17. hodoodo.com The chemical formula for this compound is C22H21F4N5O. hodoodo.com

Key identifiers for this compound include:

CAS Number: 1381806-47-8 hodoodo.com

IUPAC Name: N-[[(1,1-Dimethylethyl)imino][[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]methyl]-4-(trifluoromethyl)-benzamide hodoodo.com

InChI Key: IOAHPDCNBBWRSV-UHFFFAOYSA-N hodoodo.com

InChI Code: InChI=1S/C22H21F4N5O/c1-21(2,3)29-20(28-19(32)14-4-8-15(9-5-14)22(24,25)26)27-18-12-17(30-31-18)13-6-10-16(23)11-7-13/h4-12H,1-3H3,(H3,27,28,29,30,31,32) hodoodo.com

SMILES Code: O=C(N/C(NC1=NNC(C2=CC=C(F)C=C2)=C1)=N\C(C)(C)C)C3=CC=C(C(F)(F)F)C=C3 hodoodo.com

Elucidation of this compound's Mechanism of Action as an F1F0-ATPase Modulator

This compound functions as a modulator of the mitochondrial F1F0-ATPase, also known as ATP synthase. hodoodo.compatsnap.com This enzyme is crucial for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation. patsnap.com The F1F0-ATPase is composed of two main parts: the F1 sector, located in the mitochondrial matrix, where ATP synthesis occurs, and the F0 sector, embedded in the inner mitochondrial membrane, which acts as a proton channel. patsnap.com The movement of protons through the F0 channel drives the rotation of the enzyme, enabling ATP production by the F1 sector. patsnap.com Inhibitors and modulators of F1F0-ATPase, such as this compound, interfere with this process, thereby affecting cellular energy production. patsnap.comnih.gov

Inhibition of ATP Production in Pathogenically Activated Lymphocytes

This compound has been shown to prevent the production of ATP in pathogenically activated lymphocytes. nih.govbham.ac.uk Pathogenically activated lymphocytes, particularly alloreactive T cells involved in conditions like graft-versus-host disease (GVHD), exhibit altered metabolic programs with increased reliance on oxidative phosphorylation to meet their high energetic demands for activation, proliferation, and effector functions. nih.govfrontiersin.orgnih.gov By modulating F1F0-ATPase activity, this compound disrupts this process, limiting the ATP supply available to these highly active cells. nih.govbham.ac.uk This targeted inhibition of ATP production contributes to the selective effects observed in pathogenic cell populations. nih.gov

Alteration of Mitochondrial Polarization in Target Cells

Treatment with this compound leads to an increase in the mitochondrial polarization of pathogenically activated lymphocytes. nih.gov Mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and activity, maintained by the pumping of protons into the intermembrane space by the electron transport chain. thermofisher.com A hyperpolarized mitochondrial membrane potential suggests enhanced mitochondrial activity and is often associated with increased reactive oxygen species (ROS) production in alloreactive T cells. frontiersin.orgfrontiersin.org The mechanism by which this compound increases mitochondrial polarization is linked to its interference with F1F0-ATPase activity and the subsequent effects on the proton gradient across the inner mitochondrial membrane.

Downstream Effects on Tricarboxylic Acid (TCA) Cycle and Electron Transport Chain (ETC) Activity

Targeting TCA and ETC activity with F1F0-ATPase inhibitors like this compound has been shown to affect cellular processes. frontiersin.orgfrontiersin.orgresearchgate.net Interference with the ETC by F1F0-ATPase inhibitors can lead to increased cellular superoxide (B77818) and ROS burden. frontiersin.orgfrontiersin.orgresearchgate.net While the precise interplay between this compound, TCA cycle flux, and ETC activity is complex, the modulation of F1F0-ATPase directly impacts the efficiency of oxidative phosphorylation, thereby influencing the demand for and flux through the TCA cycle and ETC.

Impact of this compound on Cellular Metabolism and Bioenergetics

This compound significantly impacts the cellular metabolism and bioenergetics of target cells, particularly pathogenically activated lymphocytes. nih.govfrontiersin.orgnih.gov Cellular bioenergetics refers to the processes by which cells manage energy, including metabolic pathways that produce and utilize ATP. meresearch.org.uk Activated immune cells undergo significant metabolic reprogramming to meet their heightened energy and biosynthetic requirements. nih.govbham.ac.uk

This compound's role as an F1F0-ATPase modulator disrupts the primary mechanism of ATP synthesis in cells heavily reliant on oxidative phosphorylation. nih.govbham.ac.uk This disruption forces metabolic adjustments within the cell. Studies have investigated how this compound influences various metabolic pathways to understand its selective effects on pathogenic lymphocytes. nih.govfrontiersin.orgnih.gov

Modulation of Glutamate Metabolism and Anaplerotic Pathways

This compound has been shown to modulate glutamate metabolism and impact anaplerotic pathways that feed into the TCA cycle. hodoodo.comnih.govresearchgate.net Anaplerosis involves reactions that replenish the intermediates of the TCA cycle that are drawn off for biosynthetic processes. nih.govlibretexts.org Glutamine metabolism is a significant anaplerotic pathway in activated T cells, contributing carbon to the TCA cycle, particularly in the form of α-ketoglutarate. frontiersin.orgnih.govlibretexts.org

Research using isotopic tracers, such as 13C-labeled palmitate, has demonstrated that this compound treatment significantly decreases the levels of M2 glutamate isotopomers while increasing M4 glutamate isotopomers in alloreactive T cells. hodoodo.comresearchgate.net The ratio of M2 to M4 glutamate is indicative of the balance between anaplerotic flux and cyclic TCA activity. researchgate.net A decrease in M2 glutamate and an increase in M4 glutamate following this compound treatment suggests a reduction in anaplerotic activity, particularly the glutamine-dependent pathways that replenish TCA cycle intermediates. nih.govresearchgate.net This indicates that this compound's modulation of F1F0-ATPase and ATP production is linked to a broader impact on how activated lymphocytes fuel their TCA cycle and support biosynthesis. nih.gov

Data Table: Effect of this compound on Glutamate Isotopomers in Alloreactive T Cells

Treatment GroupM2 Glutamate (% of 13C-labeled glutamate fraction)M4 Glutamate (% of 13C-labeled glutamate fraction)
VehicleHighLow
This compound (30 mg/kg)Significantly DecreasedIncreased

Note: Data derived from research findings on alloreactive donor T cells in a murine model. researchgate.net The exact numerical values for "High", "Low", "Significantly Decreased", and "Increased" would depend on the specific experimental data presented in the source.

This modulation of glutamate metabolism and anaplerosis by this compound highlights its intricate effects on the metabolic reprogramming of pathogenically activated lymphocytes. nih.govresearchgate.net

Cellular Responses and Biological Outcomes Induced by this compound

This compound elicits distinct cellular responses, particularly within immune cell populations, leading to specific biological outcomes such as apoptosis and modulation of cytokine production.

Induction of Apoptosis in Select Immune Cell Populations

This compound is known to induce apoptosis, particularly in robustly activated, pathogenic lymphocytes. Studies have shown that treatment with this compound increases AnnexinV+ staining, a marker for apoptosis, in certain T cell populations, such as WT PD-1Hi T cells. This induction of apoptosis contributes to a reduction in the number of pathogenic T cells in relevant models. The mechanism of apoptosis induction by F1F0-ATPase modulators is, in part, dependent upon the generation of reactive oxygen species (ROS).

Mechanisms of Caspase-Regulated Apoptosis

Apoptosis is a programmed cell death process often mediated by the activation of a cascade of caspase enzymes. Caspases are cysteine proteases that play a critical role in the execution phase of apoptosis. The apoptotic pathway can be initiated through intrinsic (mitochondrial-dependent) or extrinsic (death receptor-dependent) routes, both converging on the activation of effector caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated first and subsequently cleave and activate executioner caspases, including caspase-3, caspase-6, and caspase-7. Caspase-3 is a key executioner caspase responsible for cleaving various cellular substrates, leading to the dismantling of the cell. While F1/F0 ATPase inhibitors have been associated with T-cell apoptosis linked to caspase-8 activation, and excessive ROS can initiate a caspase-3 dependent intrinsic pathway, the specific, detailed caspase-regulated apoptotic mechanisms directly triggered by this compound were not extensively elaborated in the provided search results.

Role of Reactive Oxygen Species (ROS) Generation in Apoptosis Induction

Reactive Oxygen Species (ROS) play a significant role in the induction of apoptosis by F1F0-ATPase modulators like this compound. Inhibition of ETC activity by F1F0-ATPase inhibitors leads to the generation of additional superoxide, thereby increasing the cellular ROS burden. This elevated level of ROS contributes to the specific cell death of alloreactive T-cells. Studies with this compound have demonstrated that treatment increases ROS levels in susceptible cell populations. Excessive ROS production can trigger apoptosis by modulating mitochondrial permeability, leading to the release of pro-apoptotic factors and the initiation of the intrinsic apoptotic pathway, which is dependent on caspase-3. Furthermore, ROS can influence apoptosis through changes in intracellular calcium levels.

Effects on Cytokine Production and Inflammatory Responses

This compound has shown potential as a metabolic therapeutic agent capable of influencing cytokine production and inflammatory responses. Research suggests it may decrease the differentiation or production of cytokines in specific T helper cell subsets, namely Th1 and Th17 cells. The compound is also indicated to potentially attenuate inflammatory responses. Inflammatory responses are complex processes involving various cell types and the production of signaling molecules, including cytokines. Cytokine production by immune cells can be stimulated by a range of factors, including inflammatory signals. While this compound has been linked to reducing cytokine production in certain immune contexts, comprehensive data on its broader effects on the spectrum of inflammatory cytokines or detailed mechanisms of action on inflammatory pathways were not provided in the search results.

Preferential Susceptibility of Activated Versus Quiescent Immune Subsets to this compound

Activated immune cells, particularly lymphocytes, undergo significant metabolic reprogramming to support their increased energy requirements for proliferation, differentiation, and effector functions. This metabolic shift involves an increased reliance on glycolysis and oxidative phosphorylation compared to their quiescent counterparts, which primarily utilize catabolic metabolism nih.gov. This difference in metabolic activity forms the basis for the preferential susceptibility of activated immune subsets to metabolic inhibitors like this compound.

Studies have demonstrated that this compound can promote apoptotic death in chronically stimulated T cells nih.gov. Furthermore, research indicates that this compound treatment increases reactive oxygen species (ROS) levels and AnnexinV+ staining, markers of apoptosis, in wild-type PD-1Hi T cells. This effect was not observed in PD-1 knockout T cells, suggesting a link between PD-1 expression and susceptibility to this compound-induced apoptosis. PD-1 is an inhibitory receptor often upregulated on activated, exhausted, or chronically stimulated T cells.. The observation that this compound-driven apoptosis was prevented by pre-treatment with anti-PD-L1 antibodies further supports the involvement of the PD-1 pathway in mediating the compound's effects on activated T cells.

In a model of graft-versus-host disease (GVHD), this compound treatment was shown to decrease the number of PD-1Hi T cells. This finding aligns with the understanding that activated, alloreactive T cells play a critical role in GVHD pathogenesis and that these cells often express high levels of PD-1. The preferential targeting of these metabolically active, PD-1-expressing cells by this compound suggests a therapeutic mechanism based on selectively eliminating pathogenic immune subsets while potentially sparing quiescent or less activated cells.

The differential impact of this compound on activated versus quiescent immune cells can be conceptually summarized as follows:

Immune Cell StateMetabolic ActivityPD-1 Expression (often)Susceptibility to this compoundRationale
ActivatedHigh (Increased Glycolysis & OxPhos)HighHigherIncreased reliance on OxPhos, potentially linked to PD-1 signaling nih.gov
QuiescentLow (Catabolic Metabolism)LowLowerLower metabolic demand, less dependent on OxPhos

Data Table: Conceptual Differential Effects of this compound on Immune Subsets

This table conceptually illustrates the observed or hypothesized differential effects based on the mechanism of action and experimental findings. Detailed quantitative data would require specific experimental readouts (e.g., viability assays, metabolic flux analysis) comparing sorted activated and quiescent populations treated with this compound.

Preclinical Biological Investigations and Pharmacological Profile of Lyc 31138

In Vitro Biological Activity Assessments of LYC-31138

The in vitro evaluation of this compound has been pivotal in elucidating its cellular mechanism of action, particularly its selective effects on activated T lymphocytes.

Characterization in Primary Cell Cultures and Cell Lines

Studies involving primary T cell cultures have been instrumental in characterizing the activity of this compound. The compound has been identified as a modulator of the F1F0-ATP synthase complex. nih.gov This mechanism is crucial for its biological effects, as interference with this complex can induce apoptosis, or programmed cell death, in highly activated pathogenic lymphocytes. nih.gov The process is understood to be dependent on the generation of reactive oxygen species (ROS). nih.gov

Functional Assays Demonstrating Selective Cell Depletion

Functional assays have demonstrated the selective pro-apoptotic activity of this compound on specific T cell populations. In vitro treatment with this compound has been shown to increase both ROS levels and the expression of Annexin V, a marker of apoptosis, in activated wild-type T cells expressing high levels of the programmed death-1 (PD-1) receptor (PD-1Hi). nih.gov Conversely, T cells deficient in PD-1 did not exhibit the same increase in ROS levels or Annexin V staining upon treatment with this compound. nih.gov This suggests that the selective depletion of T cells by this compound is linked to the metabolic state of the cells, particularly the increased ROS levels driven by PD-1 signaling. nih.gov Furthermore, the apoptotic effect of this compound could be negated by pre-treatment with anti-PD-L1 antibodies, further solidifying the role of the PD-1 pathway in the compound's mechanism of action. nih.gov

Table 1: In Vitro Effects of this compound on T Cell Subsets

Cell Type Treatment Outcome Reference
Wild-Type PD-1Hi T cells This compound Increased ROS levels and AnnexinV+ staining nih.gov
PD-1 Knockout T cells This compound No significant change in ROS levels or AnnexinV+ staining nih.gov
Wild-Type PD-1Hi T cells Anti-PD-L1 pre-treatment followed by this compound Abrogation of this compound-driven apoptosis nih.gov

In Vivo Efficacy Studies of this compound in Non-Human Disease Models

The in vivo efficacy of this compound has been evaluated in murine models of graft-versus-host disease (GVHD), a significant complication of allogeneic hematopoietic stem cell transplantation.

Murine Models of Graft-Versus-Host Disease (GVHD)

In a minor histocompatibility-mismatched murine model of GVHD, the therapeutic potential of this compound has been investigated. nih.gov This model is critical for assessing the ability of a compound to mitigate the pathological immune response characteristic of GVHD.

The in vivo mechanism of this compound involves the selective targeting of pathogenic donor T cells. The compound's efficacy is linked to its ability to induce apoptosis in robustly activated T cells that express high levels of PD-1. nih.gov This leads to a reduction in the number of these pathogenic T cells, thereby ameliorating the severity of GVHD. nih.gov The data indicates that this compound's effect on T cell survival is specific to the alloreactive T cells driving GVHD, as no impact on T cell proliferation, number, or survival was observed during syngeneic transplantation. nih.gov

Table 2: In Vivo Efficacy of this compound in a Murine GVHD Model

Recipient Genotype Treatment Key Finding Reference
Wild-Type This compound Improved survival nih.gov
PD-L1 Knockout This compound No improvement in survival nih.gov

Compound Names

Evaluation of Overall Survival in Allotransplant Models

In a murine model of allogeneic bone marrow transplantation, administration of this compound resulted in a marked increase in survival rates compared to vehicle-treated controls. nih.gov Treatment with this compound led to a 68% survival rate at 8 weeks post-transplant, a significant improvement over the 34% survival observed in the control group. nih.gov This enhanced survival is attributed to the compound's ability to selectively induce apoptosis in rapidly proliferating, pathogenic T cells responsible for GVHD, thereby reducing the clinical severity of the disease. nih.govnih.gov The therapeutic effect of this compound is associated with a significant reduction in the numbers of these pathogenic T cells in the spleen. nih.gov

Treatment GroupSurvival Rate (8 Weeks Post-Transplant)Reference
This compound68% nih.gov
Vehicle Control34% nih.gov

Assessment in Other Immune-Mediated Disease Models (e.g., Systemic Lupus Erythematosus)

While the metabolic pathways targeted by this compound are implicated in other immune-mediated diseases such as Systemic Lupus Erythematosus (SLE), publicly available preclinical studies specifically evaluating the efficacy of this compound in animal models of SLE have not been identified. The therapeutic potential of targeting lymphocyte metabolism is an area of active research in autoimmunity. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of this compound

Analysis of Oral Administration Routes and Absorption in Model Organisms

Preclinical studies have utilized oral administration of this compound in murine models. The compound was formulated for oral gavage in a vehicle consisting of 30% labrifil/solutol with 0.1% carboxymethylcellulose. nih.gov This route of administration was effective in achieving systemic exposure and eliciting the desired pharmacological effects in the context of allotransplantation models. nih.gov

Determination of Time to Maximal Plasma Concentration and Corresponding Biological Activity

Following oral administration in mice, this compound reaches near maximal plasma concentrations within 2 to 3 hours. nih.gov The biological activity of the compound corresponds with this pharmacokinetic profile. Studies have shown that within 2 hours of a single oral dose, this compound effectively reduces the anaplerotic phenotype in pathogenic T cells, demonstrating a rapid onset of its metabolic modulatory effects. nih.gov

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

ParameterFindingReference
Time to Maximal Plasma Concentration (Tmax)2-3 hours nih.gov
Time to Onset of Biological ActivityWithin 2 hours nih.gov

Correlation of Pharmacological Effects with Systemic Exposure

The pharmacological effects of this compound are directly correlated with its systemic exposure. The compound's ability to induce apoptosis in alloreactive T cells is dependent on achieving sufficient plasma concentrations. nih.gov The dosing regimen used in preclinical GVHD studies, which involved administration every other day, was sufficient to maintain a therapeutic level of systemic exposure, leading to a significant reduction in disease severity and improved survival. nih.gov This indicates a clear relationship between the pharmacokinetic profile of this compound and its pharmacodynamic outcomes.

Translational Research Perspectives and Future Academic Directions for Lyc 31138

Further Elucidation of the Interplay Between ROS Generation and Bioenergetic Deprivation in LYC-31138's Effects

The mechanism by which this compound exerts its effects involves the inhibition of mitochondrial F1-F0-ATPase. researchgate.netfrontiersin.org This inhibition is understood to interfere with the electron transport chain (ETC), leading to increased cellular reactive oxygen species (ROS) burden. frontiersin.org Elevated ROS levels are implicated in promoting specific cell death, particularly in alloreactive T-cells, which are relevant in conditions like GvHD. frontiersin.org

However, a critical area for further academic investigation is to precisely delineate the extent to which the observed cellular effects of this compound are attributable to ROS generation versus direct bioenergetic deprivation resulting from impaired ATP synthesis. frontiersin.org While interference with the ETC by F1-F0-ATPase inhibitors like this compound generates additional superoxide (B77818), increasing cellular ROS, the contribution of reduced ATP production due to the inhibition of oxidative phosphorylation cannot be overlooked. frontiersin.orgresearchgate.net

Studies utilizing metabolic tracing techniques have provided insights into the metabolic consequences of this compound treatment. For instance, research in murine models involving alloreactive T cells treated with this compound demonstrated changes in the levels of tricarboxylic acid (TCA) cycle intermediates. frontiersin.orgresearchgate.net Specifically, treatment with this compound was shown to significantly decrease m2 glutamate (B1630785) and increase m4 glutamate in alloreactive donor T cells, indicating a shift from high anaplerosis towards repetitive cycling TCA activity. researchgate.net This suggests a direct impact on mitochondrial metabolic flux.

Glutamate IsotopomerVehicle Treated Alloreactive T Cells (% 13C-labeled glutamate fraction)This compound Treated Alloreactive T Cells (% 13C-labeled glutamate fraction)
m2 GlutamateHigher levelsSignificantly decreased levels
m4 GlutamateLower levelsIncreased levels

Data derived from research on glutamate isotopomers in alloreactive T cells following this compound treatment in a murine model. researchgate.net

Investigation of this compound's Interaction with Immune Checkpoint Pathways (e.g., Programmed Death-1) and Downstream Metabolic Modulation

Emerging research highlights a complex interplay between cellular metabolism and immune checkpoint pathways, such as the axis involving Programmed Death-1 (PD-1) and its ligand PD-L1. frontiersin.orgnih.govaai.orgnih.govnih.gov PD-1 signaling has been shown to influence T-cell metabolism, including the regulation of oxidative metabolism and ROS levels. nih.govaai.org

Intriguingly, studies have indicated that PD-1-triggered ROS upregulation in T-cells is crucial for their subsequent metabolic modulation. frontiersin.orgnih.gov Preceding PD-1 inhibition has been observed to undermine the efficiency of F1-F0-ATPase inhibition by this compound, potentially due to diminished ROS accumulation. frontiersin.org This suggests that the efficacy of this compound may be influenced by the activation status of the PD-1 pathway.

Further academic investigation is needed to fully understand the molecular mechanisms underlying the interaction between this compound and immune checkpoint pathways. This includes exploring how this compound's impact on mitochondrial function and ROS generation might reciprocally influence PD-1 signaling and the expression of checkpoint molecules. Additionally, research should delve into the downstream metabolic consequences of this interaction, such as changes in glycolysis, fatty acid oxidation, and the utilization of specific metabolic substrates, building upon observations of altered TCA cycle intermediates. frontiersin.orgresearchgate.net

Studies could involve using cell lines or primary immune cells with modulated expression of PD-1 or PD-L1, treated with this compound, followed by comprehensive metabolic profiling and analysis of signaling pathways. Investigating the temporal dynamics of these interactions would also be crucial to understand the sequence of events.

Exploration of Combination Therapies Utilizing this compound with Other Immunomodulatory Agents in Preclinical Settings

The potential for combining this compound with other immunomodulatory agents represents a promising avenue for translational research. Given its mechanism of action involving metabolic perturbation and ROS generation, this compound could potentially synergize with therapies that target distinct aspects of immune cell function or the tumor microenvironment. frontiersin.orgmdpi.comglobenewswire.com

Preclinical studies have demonstrated the potential of targeting T-cell metabolism with F1-F0-ATPase inhibitors like this compound to improve outcomes in murine models of GvHD. frontiersin.orgscispace.com Combining this compound with other immunomodulatory agents, such as calcineurin inhibitors or therapies targeting other metabolic pathways in immune cells (e.g., fatty acid oxidation or glycolysis), could lead to enhanced therapeutic efficacy and potentially overcome resistance mechanisms. frontiersin.org

Furthermore, considering the interplay between this compound and the PD-1 pathway, exploring combinations with immune checkpoint inhibitors warrants investigation in preclinical models of cancer or autoimmune diseases where these pathways are dysregulated. frontiersin.orgresearchgate.netcancer.orgcancer.gov Such combinations could potentially leverage the metabolic effects of this compound to enhance the anti-tumor immune response or modulate aberrant immune activity. nih.gov

Future academic directions should focus on systematic preclinical evaluation of this compound in combination with a range of immunomodulatory agents. This would involve in vitro studies to assess synergistic effects on target cell viability and function, followed by in vivo studies in relevant disease models to evaluate efficacy and potential mechanisms of interaction. Identifying optimal drug ratios, dosing schedules, and treatment durations would be critical in these preclinical investigations.

Identification of Potential Biomarkers for this compound Responsiveness in Disease Models

Identifying biomarkers that can predict responsiveness to a given therapy is crucial for advancing personalized medicine and optimizing treatment outcomes. nih.govvhio.netoicr.on.ca For this compound, which targets mitochondrial metabolism and induces oxidative stress, potential biomarkers could include indicators of mitochondrial function, ROS levels, or the metabolic state of target cells. frontiersin.orgresearchgate.netnih.gov

Research into biomarkers for responsiveness to other therapies, including immune checkpoint inhibitors, has explored genomic, proteomic, and metabolomic measures. nih.govnih.govvhio.netoicr.on.canih.gov Applying similar approaches to this compound could reveal predictive markers. For instance, baseline levels of specific metabolites influenced by mitochondrial function or anaplerosis, such as the glutamate isotopomers analyzed in preclinical studies, could serve as predictive biomarkers. researchgate.net

Furthermore, given the observed interaction with the PD-1 pathway, the expression levels of PD-1, PD-L1, or other related immune checkpoint molecules on target cells or in the surrounding tissue could potentially correlate with responsiveness to this compound. frontiersin.orgnih.govaai.org

Future academic research should aim to identify and validate potential biomarkers for this compound responsiveness in relevant disease models. This could involve analyzing samples from preclinical studies to correlate molecular or metabolic profiles with treatment outcomes. Techniques such as transcriptomics, proteomics, metabolomics, and advanced imaging could be employed to identify candidate biomarkers. Validation of these biomarkers in independent datasets would be essential to confirm their predictive value.

Unaddressed Research Gaps and Future Hypotheses in the Academic Study of this compound

Despite the progress in understanding this compound's mechanism of action and its potential in preclinical models, several research gaps remain. A primary gap, as highlighted earlier, is the precise disentanglement of the contributions of ROS generation versus bioenergetic deprivation to its therapeutic effects. frontiersin.org Future hypotheses could propose that the relative importance of these two mechanisms may vary depending on the specific cell type, its metabolic state, and the disease context.

Another unaddressed area is a comprehensive understanding of potential off-target effects of this compound on different cell populations and organs, beyond the intended target cells. While preclinical studies have shown promise, a thorough evaluation of its systemic impact on metabolism and immune function is warranted.

Regarding its interaction with immune checkpoint pathways, further research is needed to explore whether this compound could modulate the expression or function of other immune checkpoints beyond PD-1. cancer.orgcancer.gov A future hypothesis could propose that combining this compound with inhibitors of other checkpoints might yield synergistic effects by simultaneously targeting metabolic vulnerabilities and immune inhibitory signals.

The identification of robust biomarkers for this compound responsiveness is another significant gap. Future hypotheses could focus on identifying metabolic signatures or specific protein profiles that predict sensitivity or resistance to this compound treatment. This could involve exploring the role of metabolic adaptation pathways that target cells might employ to circumvent the effects of F1-F0-ATPase inhibition.

Finally, while preclinical studies in GvHD models have shown promise, the potential therapeutic applications of this compound in other immune-mediated diseases or cancers where metabolic dysregulation plays a role warrant further investigation. Future hypotheses could explore its efficacy in models of autoimmune diseases or specific cancer types characterized by altered mitochondrial metabolism.

Q & A

How to design a robust experimental protocol for studying LYC-31138's mechanism of action?

Level: Basic
Methodological Answer:

  • Step 1: Define clear objectives aligned with existing gaps in literature (e.g., unresolved signaling pathways). Use systematic literature reviews to identify understudied aspects .
  • Step 2: Incorporate controls (positive/negative) and replicate experiments across biological models (e.g., cell lines, organoids) to ensure reliability .
  • Step 3: Document all procedures in detail, including instrumentation parameters and reagent sources, to enable reproducibility .
  • Step 4: Validate findings using orthogonal assays (e.g., Western blotting alongside ELISA) to confirm mechanistic insights .

What strategies are effective for resolving contradictions in this compound's pharmacological data across studies?

Level: Advanced
Methodological Answer:

  • Strategy 1: Perform meta-analyses to identify patterns in conflicting datasets (e.g., dose-response variability) .

  • Strategy 2: Apply the "principal contradiction" framework to determine if discrepancies arise from methodological differences (e.g., assay conditions) or intrinsic compound variability .

  • Strategy 3: Replicate key experiments under standardized conditions to isolate confounding variables (e.g., cell culture media composition) .

  • Table: Common Sources of Data Contradictions in this compound Studies

    Source of ContradictionResolution Approach
    Variability in assay protocolsHarmonize protocols using guidelines from
    Differences in model systemsCross-validate in ≥2 independent models
    Purity discrepanciesValidate via HPLC and NMR (≥95% purity)

How to formulate a hypothesis-driven research question for this compound's biological activity?

Level: Basic
Methodological Answer:

  • Framework 1: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. Example: "Does this compound inhibit [Target X] in [Disease Y] models, and what is its IC₅₀ compared to existing inhibitors?" .
  • Framework 2: Apply PICO (Population, Intervention, Comparison, Outcome) for translational studies. Example: "In murine melanoma (Population), does this compound (Intervention) reduce tumor growth (Outcome) more effectively than cisplatin (Comparison)?" .

What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Level: Advanced
Methodological Answer:

  • Method 1: Fit dose-response curves using nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ .

  • Method 2: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., efficacy across concentrations) .

  • Method 3: Use Bayesian hierarchical modeling to account for inter-experiment variability in IC₅₀ estimates .

  • Table: Statistical Tools for Dose-Response Analysis

    ToolApplicationReference
    Four-parameter logistic modelSigmoidal curve fitting
    BootstrappingConfidence interval estimation

How to conduct a systematic literature review to identify gaps in this compound research?

Level: Basic
Methodological Answer:

  • Step 1: Use databases (PubMed, SciFinder) with search terms: "this compound" AND ("pharmacokinetics" OR "mechanism" OR "toxicity") .
  • Step 2: Screen abstracts using PRISMA guidelines to exclude non-primary sources (e.g., reviews, patents) .
  • Step 3: Map findings to highlight understudied areas (e.g., metabolic pathways, long-term toxicity) .

What are the best practices for validating the purity and identity of this compound in synthetic chemistry research?

Level: Advanced
Methodological Answer:

  • Practice 1: Use HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards .
  • Practice 2: Confirm structural identity via ¹H/¹³C NMR and HRMS (theoretical vs. observed m/z) .
  • Practice 3: Perform elemental analysis (C, H, N) to verify ≥98% purity .

How to optimize in vitro assay conditions for evaluating this compound's efficacy?

Level: Basic
Methodological Answer:

  • Step 1: Conduct pilot experiments to determine optimal cell density, serum concentration, and incubation time .
  • Step 2: Test solvent compatibility (e.g., DMSO tolerance ≤0.1% to avoid cytotoxicity) .
  • Step 3: Validate assay robustness using Z’-factor calculations (Z’ > 0.5 indicates high reliability) .

What methodologies are recommended for assessing this compound's pharmacokinetic parameters in preclinical models?

Level: Advanced
Methodological Answer:

  • Method 1: Use LC-MS/MS to quantify plasma concentrations post-administration (LOQ ≤1 ng/mL) .
  • Method 2: Calculate AUC, Cₘₐₓ, and t₁/₂ via non-compartmental analysis (WinNonlin software) .
  • Method 3: Perform tissue distribution studies using radiolabeled this compound (³H or ¹⁴C) .

How to address ethical considerations when designing animal studies involving this compound?

Level: Basic
Methodological Answer:

  • Guideline 1: Follow ARRIVE 2.0 guidelines for humane endpoints and sample size minimization .
  • Guideline 2: Obtain IACUC approval by justifying the necessity of animal models over alternatives (e.g., in silico simulations) .

What approaches are used to determine the principal contradictions in conflicting reports on this compound's molecular targets?

Level: Advanced
Methodological Answer:

  • Approach 1: Apply dialectical analysis to distinguish primary contradictions (e.g., target selectivity) from secondary factors (e.g., assay sensitivity) .
  • Approach 2: Use CRISPR knockout models to validate if purported targets (e.g., Protein Kinase A) are essential for this compound’s activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LYC-31138
Reactant of Route 2
LYC-31138

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.